Cas no 28178-92-9 (2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-)
![2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)- structure](https://it.kuujia.com/scimg/cas/28178-92-9x500.png)
28178-92-9 structure
Nome del prodotto:2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-
2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-
- Futoquinol
- 2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-p...
- 4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
- (E)-2-Allyl-4-(2-(1,3-benzodioxol-5-yl)-1-methylvinyl)-4,5-dimethoxy-2,5-cyclohexadien-1-one
- 2-Allyl-4-[(E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2,5-cyclohexadien-1-one
- Hancinone D
- [ "Hancinone D" ]
- E88888
- 28178-92-9
- CHEMBL498296
- CS-0024449
- 2-Allyl-4-[(E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2,5-cyclohexadien-1-one #
- FS-8754
- AOZTYYBGNNXAOI-NTEUORMPSA-N
- AKOS032949021
- C10574
- 2,5-Cyclohexadien-1-one, 4-(2-(1,3-benzodioxol-5-yl)-1-methylethenyl)-4,5-dimethoxy-2-(2-propenyl)-, (E)-
- HY-N3915
- Q27106691
- AC1NQZ5C
- DTXSID001110595
- 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
- CHEBI:5203
- DA-53450
-
- Inchi: InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
- Chiave InChI: AOZTYYBGNNXAOI-NTEUORMPSA-N
- Sorrisi: C=CCC1C(=O)C=C(OC)C(OC)(/C(=C/C2C=CC3OCOC=3C=2)/C)C=1
Proprietà calcolate
- Massa esatta: 354.14676
- Massa monoisotopica: 354.14672380g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 659
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 54Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Quasi insolubile (0,02 g/l) (25°C),
- PSA: 53.99
2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F99060-5mg |
4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
28178-92-9 | ,HPLC≥98% | 5mg |
¥2400.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1654-5 mg |
Futoquinol |
28178-92-9 | 5mg |
¥4336.00 | 2022-04-26 | ||
1PlusChem | 1P00BIF7-1mg |
Futoquinol |
28178-92-9 | 97% | 1mg |
$197.00 | 2024-05-07 | |
A2B Chem LLC | AF36291-5mg |
Futoquinol |
28178-92-9 | 5mg |
$285.00 | 2024-04-20 | ||
TargetMol Chemicals | TN1654-1 ml * 10 mm |
Futoquinol |
28178-92-9 | 1 ml * 10 mm |
¥ 1670 | 2024-07-20 | ||
TargetMol Chemicals | TN1654-5mg |
Futoquinol |
28178-92-9 | 5mg |
¥ 1570 | 2024-07-20 | ||
TargetMol Chemicals | TN1654-5 mg |
Futoquinol |
28178-92-9 | 98% | 5mg |
¥ 1,570 | 2023-07-11 | |
TargetMol Chemicals | TN1654-1 mL * 10 mM (in DMSO) |
Futoquinol |
28178-92-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 |
2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)- Letteratura correlata
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
28178-92-9 (2,5-Cyclohexadien-1-one,4-[(1E)-2-(1,3-benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-) Prodotti correlati
- 125292-97-9(2,5-Cyclohexadien-1-one,4-[2-(3,4-dimethoxyphenyl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propenyl)- (9CI))
- 62499-71-2(Isodihydrofutoquinol B)
- 62560-95-6(Isodihydrofutoquinol A)
- 111843-10-8(2,5-Cyclohexadien-1-one,4,5-dimethoxy-4-[(1E)-1-methyl-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-(2-propen-1-yl)-)
- 313528-88-0(3-bromo-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide)
- 2306270-89-1(8-tert-butoxycarbonyl-2-oxo-8-azaspiro[4.5]decane-4-carboxylic acid)
- 946247-86-5(1-(2-chlorophenyl)methyl-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 156173-94-3(benzyl N-(2R,3S)-3-{(tert-butoxy)carbonylamino}-4-hydroxybutan-2-ylcarbamate)
- 1227955-06-7(Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate)
- 99362-47-7(3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:28178-92-9)Futoquinol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta